Cas no 4887-80-3 (6-Methoxy-1H-benzimidazole)
6-Methoxy-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Methoxy-1H-benzo[d]imidazole
- 5-Methoxybenzimidazole
- 5-Methoxy-1H-benzimidazole
- 6-methoxy-1H-benzimidazole
- 1H-Benzimidazole, 5-methoxy-
- 6-methoxy-1h-benzoimidazole
- 5-methoxy-1H-1,3-benzodiazole
- ILMHAGCURJPNRZ-UHFFFAOYSA-N
- 5OB
- 5-Methoxybenzimazole
- PubChem7662
- 5-methoxybenzoimidazole
- 5-methoxy-benzimidazole
- 5-methoxy-1H-bezimidazole
- 1H-Benzimidazole,6-methoxy-
- 5-Methoxy-1H-
- 1H-Benzimidazole, 6-methoxy-
- CHEMBL449325
- FT-0620563
- F17318
- DTXSID60197622
- EINECS 225-502-9
- AKOS008967364
- CS-W010985
- BDBM50270673
- MFCD09842601
- 2-(4-CYANOPHENYL)-13-DIOXOLANE
- 1H-Benzo[d]imidazole, 5-methoxy
- Q27455905
- A827620
- Y9FY4BD73M
- MFCD00272526
- SY042564
- DB04130
- 5-MethoxybenziMidazole--d3
- DS-4350
- NS00031833
- PD059373
- W-202866
- AKOS006243257
- InChI=1/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10
- 4887-80-3
- 6-methoxy-1H-benzo[d]imidazole
- 5-Methoxybenzimidazole, 97%
- 5-Methoxy-1H-benzimidazole #
- SCHEMBL225931
- AMY11986
- C22450
- ALBB-022267
- 6-Methoxy-1H-benzimidazole
-
- MDL: MFCD09842601
- Inchi: 1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10)
- InChI Key: ILMHAGCURJPNRZ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)NC=N2
Computed Properties
- Exact Mass: 148.06400
- Monoisotopic Mass: 148.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 37.9
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.244
- Melting Point: 121-126 °C (lit.)
- Boiling Point: 390.2°C at 760 mmHg
- Flash Point: 141.7 °C
- Refractive Index: 1.647
- PSA: 37.91000
- LogP: 1.57150
- Solubility: Uncertain
6-Methoxy-1H-benzimidazole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Sealed in dry,2-8°C
6-Methoxy-1H-benzimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methoxy-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061000210-10g |
5-Methoxybenzimidazole |
4887-80-3 | 97% | 10g |
$198.16 | 2023-09-01 | |
| Alichem | A061000210-25g |
5-Methoxybenzimidazole |
4887-80-3 | 97% | 25g |
$348.32 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M124712-5g |
6-Methoxy-1H-benzimidazole |
4887-80-3 | 98% | 5g |
¥192.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M124712-1g |
6-Methoxy-1H-benzimidazole |
4887-80-3 | 98% | 1g |
¥48.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M124712-250mg |
6-Methoxy-1H-benzimidazole |
4887-80-3 | 98% | 250mg |
¥33.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M124712-25g |
6-Methoxy-1H-benzimidazole |
4887-80-3 | 98% | 25g |
¥456.90 | 2023-09-02 | |
| Chemenu | CM157790-10g |
5-Methoxy-1H-benzimidazole |
4887-80-3 | 97% | 10g |
$102 | 2021-06-08 | |
| Chemenu | CM157790-25g |
5-Methoxy-1H-benzimidazole |
4887-80-3 | 97% | 25g |
$204 | 2021-06-08 | |
| Chemenu | CM157790-100g |
5-Methoxy-1H-benzimidazole |
4887-80-3 | 97% | 100g |
$561 | 2021-06-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027108-1g |
6-Methoxy-1H-benzimidazole |
4887-80-3 | 98% | 1g |
¥35 | 2024-05-23 |
6-Methoxy-1H-benzimidazole Suppliers
6-Methoxy-1H-benzimidazole Related Literature
-
Yan Li,Guo Li Luo,Xiao Xiao Li,Zhi Gang Zhao New J. Chem. 2018 42 16940
-
Jiao-Jiao Kong,Yu-Xuan Jiang,Jia-Chen Zhang,Dong Shao,Xing-Cai Huang CrystEngComm 2019 21 2596
-
Xiaoxiao Li,Yongchun Liu,Na Ding,Xiaoju Tan,Zhigang Zhao RSC Adv. 2020 10 36818
-
Emiliano Martínez-Vollbert,Christian Philouze,Isabelle Gautier-Luneau,Yohann Moreau,Pierre-Henri Lano?,Frédérique Loiseau Phys. Chem. Chem. Phys. 2021 23 24789
-
Emiliano Martínez-Vollbert,Christian Philouze,Isabelle Gautier-Luneau,Yohann Moreau,Pierre-Henri Lano?,Frédérique Loiseau Phys. Chem. Chem. Phys. 2021 23 24789
Additional information on 6-Methoxy-1H-benzimidazole
Professional Introduction to 6-Methoxy-1H-benzimidazole (CAS No: 4887-80-3)
6-Methoxy-1H-benzimidazole, identified by the Chemical Abstracts Service Number (CAS No) 4887-80-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzimidazole family, a class of molecules known for their diverse biological activities and applications in medicinal chemistry. The presence of a methoxy group at the 6-position of the benzimidazole core enhances its pharmacological potential, making it a valuable scaffold for drug discovery and development.
The structural framework of 6-Methoxy-1H-benzimidazole consists of a benzene ring fused with a pyridazine ring, with an oxygen atom incorporated into the system. This unique arrangement contributes to its stability and reactivity, enabling its use in various synthetic pathways. The methoxy substituent not only influences the electronic properties of the molecule but also plays a crucial role in modulating its interactions with biological targets.
In recent years, 6-Methoxy-1H-benzimidazole has been extensively studied for its potential applications in the development of therapeutic agents. One of the most promising areas of research involves its use as an intermediate in the synthesis of bioactive molecules. The benzimidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with biological macromolecules such as enzymes and receptors. This interaction is often pivotal in achieving the desired pharmacological effects.
Recent studies have highlighted the significance of 6-Methoxy-1H-benzimidazole in the design of small-molecule inhibitors targeting various disease-related pathways. For instance, researchers have explored its derivatives as potential candidates for treating neurological disorders, cancer, and infectious diseases. The methoxy group enhances the solubility and bioavailability of these derivatives, making them more suitable for clinical applications.
The pharmaceutical industry has been particularly interested in 6-Methoxy-1H-benzimidazole due to its versatility as a building block. By modifying different positions on the benzimidazole ring, chemists can generate a wide array of analogs with tailored biological activities. This flexibility has led to several patents and ongoing clinical trials investigating the efficacy of compounds derived from this scaffold.
From a synthetic chemistry perspective, 6-Methoxy-1H-benzimidazole serves as a key intermediate in multi-step reactions. Its synthesis typically involves condensation reactions between appropriately substituted o-halobenzamides and hydrazine derivatives, followed by methylation to introduce the methoxy group. These synthetic routes are well-documented and have been optimized for high yields and purity, ensuring that researchers can reliably obtain sufficient quantities of the compound for further studies.
The chemical properties of 6-Methoxy-1H-benzimidazole make it an attractive candidate for further functionalization. Its aromatic system allows for electrophilic aromatic substitution reactions, enabling the introduction of additional substituents that can fine-tune its pharmacological profile. Additionally, its stability under various reaction conditions makes it suitable for complex synthetic transformations without significant degradation.
In academic research, 6-Methoxy-1H-benzimidazole has been employed in studies aimed at understanding the mechanisms of action of benzimidazole-based drugs. Researchers have used computational modeling and spectroscopic techniques to elucidate how this compound interacts with biological targets at the molecular level. These insights have not only advanced our understanding of benzimidazoles but also provided valuable guidance for designing next-generation therapeutics.
The industrial application of 6-Methoxy-1H-benzimidazole extends beyond pharmaceuticals. It has found utility in material science, where its structural properties contribute to the development of advanced polymers and coatings. The ability to incorporate this compound into material formulations enhances their performance characteristics, making them more suitable for specialized applications.
As research continues to evolve, the potential uses of 6-Methoxy-1H-benzimidazole are likely to expand further. Innovations in synthetic methodologies and an increased understanding of its biological interactions will undoubtedly lead to new discoveries and applications. The continued exploration of this versatile compound underscores its importance in both academic and industrial settings.
4887-80-3 (6-Methoxy-1H-benzimidazole) Related Products
- 102169-73-3(1H-Benzimidazole-5,6-diol(9CI))
- 4887-81-4(5-Methoxy-2-methyl-1H-benzimidazole hydrochloride)
- 157587-57-0(6-Methoxy-3H-benzimidazol-5-ol)
- 55486-78-7(1H-Benzimidazol-2-amine, 5-phenoxy-)
- 149471-91-0(1H-Benzimidazol-6-ol(9CI))
- 15965-54-5(2-Chloro-5-methoxybenzimidazole)
- 72721-02-9(5,6-dimethoxy-1H-1,3-benzodiazole)
- 41292-65-3(1H-1,3-benzodiazol-5-ol)
- 27080-53-1(7-Methoxy-1H-benzo[d]imidazole)
- 28825-07-2(1H-Naphth[1,2-d]imidazole,9-methoxy-)